molecular formula C17H13FN2O2 B2731702 N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 505088-42-6

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2731702
CAS No.: 505088-42-6
M. Wt: 296.301
InChI Key: OJZOXMKTAHNABR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2. The N-substituent on the carboxamide is a 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring may enhance electronic interactions with biological targets while maintaining favorable steric properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZOXMKTAHNABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical structure is characterized by the presence of an oxazole ring, which is known for its biological activity. The molecular formula is C16H14F1N3O2C_{16}H_{14}F_{1}N_{3}O_{2}, with a molecular weight of approximately 299.3 g/mol. The unique functional groups within the structure enhance its interaction with biological targets.

Anticancer Activity

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activity, leading to cell death in tumor models such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, with IC50 values in the micromolar range. For instance, certain analogs demonstrated over 70% growth inhibition in colorectal and ovarian cancer cell lines .
Cell LineIC50 Value (μM)Notes
MCF-70.65High selectivity against breast cancer
HeLa2.41Effective against cervical cancer
A54956.88Moderate activity

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for reducing inflammation and pain associated with various conditions:

  • Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits COX enzymes, thereby reducing prostaglandin synthesis.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant increase in apoptosis markers compared to untreated controls. The research emphasized its potential as a therapeutic agent in breast cancer management.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound led to reduced edema and pain response, demonstrating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazole Carboxamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activity
This compound 4-fluorophenyl C₁₈H₁₄FN₂O₂ 315.32 IC₅₀ = 5.18 μM (MGL inhibition)
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide 4-bromophenyl C₁₇H₁₃BrN₂O₂ 371.23 Higher molecular weight; potential halogen bonding
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-acetylphenyl C₁₉H₁₆N₂O₃ 320.34 Increased polarity due to acetyl group
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-ethoxyphenyl C₁₉H₁₈N₂O₃ 322.36 Enhanced solubility from ethoxy group
5-methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 4-methyl-3-nitrophenyl C₁₈H₁₅N₃O₄ 337.33 Electron-withdrawing nitro group; potential metabolic instability
N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-diethylaminophenyl C₂₁H₂₃N₃O₂ 357.43 Basic diethylamino group; altered pharmacokinetics

Key Findings:

Halogen Substitution: The 4-fluorophenyl analog exhibits moderate inhibitory activity (IC₅₀ = 5.18 μM) against monoacylglycerol lipase (MGL), comparable to bromo- and iodo-substituted phenyl derivatives in related maleimide compounds . This suggests that electronic effects (e.g., electronegativity) dominate over steric factors in this scaffold.

Polar vs. The 4-ethoxyphenyl derivative (C₁₉H₁₈N₂O₃) balances lipophilicity and solubility, making it a candidate for oral bioavailability studies .

Electron-Withdrawing Groups :

  • The 4-methyl-3-nitrophenyl substituent (C₁₈H₁₅N₃O₄) combines electron-donating (methyl) and withdrawing (nitro) groups, which may stabilize charge interactions in enzyme active sites. However, nitro groups are often associated with toxicity .

This suggests a plausible therapeutic direction for fluorophenyl-substituted oxazoles.

Biological Activity

N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C12H11FN2O2\text{C}_{12}\text{H}_{11}\text{F}\text{N}_2\text{O}_2

This compound features a fluorine atom on the phenyl ring, which can enhance its biological activity by influencing lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent introduction of the carboxamide functional group. Various synthetic routes have been reported, showcasing the versatility in modifying the oxazole core to optimize biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.15Induction of apoptosis via caspase activation
A5490.25Inhibition of cell proliferation
HCT1160.10Cell cycle arrest at G2/M phase

The compound's mechanism includes inducing apoptosis through the mitochondrial pathway and inhibiting key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages:

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha85%10
IL-675%10

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. Notably, docking simulations revealed strong binding affinity to tubulin and cyclooxygenase enzymes, indicating potential dual-targeting capabilities:

Target Binding Affinity (kcal/mol)
Tubulin-9.5
COX-2-8.7

These interactions suggest that the compound not only inhibits cancer cell growth but may also reduce inflammation through COX inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on HeLa Cells : In a recent study, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis markers such as PARP cleavage.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.

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